"N-Boc-O-(2-bromophenyl)-D-serine" CAS number lookup
"N-Boc-O-(2-bromophenyl)-D-serine" CAS number lookup
An In-Depth Technical Guide to N-Boc-O-(2-bromophenyl)-D-serine
This guide provides a comprehensive technical overview of N-Boc-O-(2-bromophenyl)-D-serine, a specialized amino acid derivative with significant potential in synthetic chemistry and drug discovery. As a compound that is not extensively documented in mainstream literature, this document synthesizes information from analogous chemical systems and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential applications.
Introduction and Chemical Identity
N-Boc-O-(2-bromophenyl)-D-serine is a synthetic amino acid derivative. Its structure is based on the D-enantiomer of serine, a naturally occurring amino acid. The key structural features are:
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D-Serine Backbone : Provides the core amino acid structure with a specific stereochemistry that is crucial for applications in asymmetric synthesis and peptide chemistry.
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N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group on the amine ensures chemoselectivity in reactions by preventing the nitrogen from participating in unintended side reactions. It is a standard protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2]
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O-(2-bromophenyl) Ether Linkage : The hydroxyl group of the serine side chain is functionalized as an ether with a 2-bromophenyl group. This modification introduces an aromatic moiety with a halogen handle, opening up a wide range of possibilities for further chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[3][4]
This unique combination of a protected chiral amino acid and a functionalized aromatic ring makes N-Boc-O-(2-bromophenyl)-D-serine a valuable building block for constructing complex molecules.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 1656988-87-2 | [5][6] |
| Molecular Formula | C14H18BrNO5 | [6] |
| Molecular Weight | 360.2 g/mol | [6] |
| Purity | Typically ≥97% | [6] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
Note: Properties such as melting point, specific rotation, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) would need to be determined experimentally upon synthesis.
Proposed Synthesis: A Chan-Lam Cross-Coupling Approach
The formation of the aryl ether bond on the serine side chain is the key synthetic challenge. While several methods exist for O-arylation, the Chan-Lam cross-coupling reaction offers a mild and efficient route that is tolerant of the various functional groups present in protected amino acids.[7][8] This copper-catalyzed reaction is a powerful alternative to harsher methods like the Ullmann condensation.[9][10]
Synthetic Workflow Diagram
Caption: Proposed synthesis of N-Boc-O-(2-bromophenyl)-D-serine via Chan-Lam O-arylation.
Detailed Experimental Protocol
Materials:
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N-Boc-D-serine (starting material)
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2-Bromophenylboronic acid (arylating agent)
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Copper(II) acetate (catalyst)
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Pyridine or a similar amine base
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Dichloromethane (DCM) or a suitable solvent
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Molecular sieves (optional, to ensure anhydrous conditions)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes (or equivalent) for elution
Procedure:
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Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-serine (1.0 eq), 2-bromophenylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq).
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Solvent and Base Addition: Add anhydrous DCM to the flask, followed by the addition of pyridine (2.0 eq). The reaction is typically run open to the air, a key advantage of the Chan-Lam protocol.[7]
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Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-Boc-D-serine is consumed.
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Workup: Upon completion, dilute the reaction mixture with DCM. Filter the mixture through a pad of Celite to remove the copper catalyst.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
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Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Potential Applications in Research and Drug Development
The unique structure of N-Boc-O-(2-bromophenyl)-D-serine makes it a highly valuable intermediate for several advanced applications.
Peptide Synthesis and Peptidomimetics
As a protected amino acid, its primary application lies in the synthesis of novel peptides. The O-aryl group can introduce conformational constraints or new binding interactions within a peptide sequence, which is a common strategy in the design of peptidomimetics with enhanced stability or biological activity. The D-configuration is particularly useful for creating peptides that are resistant to enzymatic degradation.
Building Block for Complex Molecules
The 2-bromophenyl moiety serves as a versatile synthetic handle for further elaboration through various cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
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Buchwald-Hartwig Amination: Formation of C-N bonds to introduce diverse amine functionalities.[3][11]
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Sonogashira Coupling: Creation of C-C triple bonds by reacting with terminal alkynes.
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Heck Coupling: Formation of C-C double bonds.
These transformations allow for the construction of highly complex and diverse molecular scaffolds from a single chiral building block, which is a highly sought-after strategy in medicinal chemistry for the generation of compound libraries for drug screening. The presence of the serine backbone can influence the biological activity of the resulting molecules, potentially leading to the discovery of novel therapeutic agents.[12]
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the SDS for similar compounds, such as N-Boc-D-serine and 2-bromoanisole, to gain a better understanding of the potential hazards.
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